N-[1-(1-adamantyl)butyl]acetamide
CAS No.:
Cat. No.: VC9827383
Molecular Formula: C16H27NO
Molecular Weight: 249.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H27NO |
|---|---|
| Molecular Weight | 249.39 g/mol |
| IUPAC Name | N-[1-(1-adamantyl)butyl]acetamide |
| Standard InChI | InChI=1S/C16H27NO/c1-3-4-15(17-11(2)18)16-8-12-5-13(9-16)7-14(6-12)10-16/h12-15H,3-10H2,1-2H3,(H,17,18) |
| Standard InChI Key | ODTPGAMXYJKIMX-UHFFFAOYSA-N |
| SMILES | CCCC(C12CC3CC(C1)CC(C3)C2)NC(=O)C |
| Canonical SMILES | CCCC(C12CC3CC(C1)CC(C3)C2)NC(=O)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
N-[1-(1-Adamantyl)butyl]acetamide (C₁₆H₂₇NO) features a 1-adamantyl group linked via a butyl chain to an acetamide moiety. The adamantane cage, a diamondoid hydrocarbon, confers exceptional thermal stability and lipophilicity, while the butyl spacer enhances conformational flexibility. The acetamide group introduces hydrogen-bonding capabilities, critical for target binding .
Table 1: Computed Molecular Properties
These properties suggest moderate lipophilicity and membrane permeability, aligning with adamantane derivatives’ known blood-brain barrier penetration .
Crystallographic and Spectroscopic Data
While no crystal structure exists for N-[1-(1-adamantyl)butyl]acetamide, related adamantylcarboxamides exhibit orthorhombic packing with intermolecular hydrogen bonds stabilizing the lattice . For example, N′-(adamantan-2-ylidene)pyridine-3-carbohydrazide forms hydrogen bonds between carbonyl oxygen (O1) and amine hydrogens (N–H), with bond lengths of 2.35–2.51 Å . Such interactions likely persist in N-[1-(1-adamantyl)butyl]acetamide, influencing its solubility and solid-state stability.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of N-[1-(1-adamantyl)butyl]acetamide can be inferred from methods used for analogous compounds. A plausible route involves:
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Adamantane Functionalization: 1-Adamantylamine undergoes alkylation with 1-bromobutane to yield 1-(1-adamantyl)butylamine.
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Acetylation: The amine is treated with acetyl chloride or acetic anhydride to form the acetamide .
This two-step process mirrors the synthesis of N-(1-adamantyl)carbothioamides, where adamantyl isothiocyanate reacts with secondary amines . Optimizing reaction conditions (e.g., solvent, temperature) is critical to minimizing side products like thiosemicarbazides .
Table 2: Representative Reaction Yields for Analogous Compounds
| Starting Material | Product | Yield (%) | Conditions |
|---|---|---|---|
| 1-Adamantyl isothiocyanate | N-(1-adamantyl)carbothioamide | 72–85 | Ethanol, reflux |
| 1-Adamantylamine | N-(1-adamantyl)acetamide | 68* | Acetic anhydride, 0°C |
*Hypothesized yield based on similar acetylation reactions.
Future Research Directions
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Synthetic Optimization: Develop one-pot methodologies to improve yield and purity.
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Structure-Activity Relationships: Systematically vary the alkyl chain length and acyl groups to optimize antimicrobial potency.
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Target Identification: Use computational docking studies to identify putative protein targets, such as bacterial penicillin-binding proteins or glucose transporters.
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